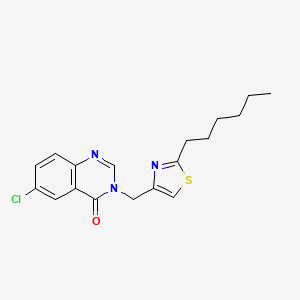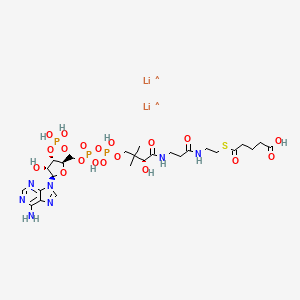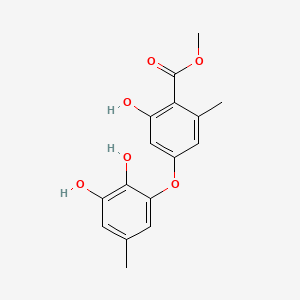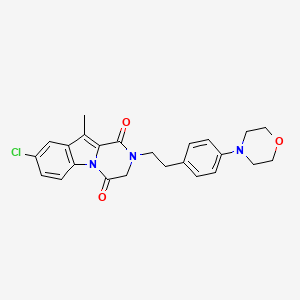
DL-Alanine-2-D1-N-fmoc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Alanine-2-N-fmoc-d1 is a deuterium-labeled derivative of DL-Alanine, where the hydrogen atom at the second position is replaced with deuterium. The compound is modified with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group. This modification makes DL-Alanine-2-N-fmoc-d1 a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-Alanine-2-N-fmoc-d1 typically involves the incorporation of deuterium into DL-Alanine followed by the attachment of the Fmoc group. The process begins with the deuteration of DL-Alanine, which can be achieved through various methods such as catalytic exchange or chemical reduction. Once the deuterium is incorporated, the Fmoc group is introduced using Fmoc chloride in the presence of a base like sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of DL-Alanine-2-N-fmoc-d1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The final product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
DL-Alanine-2-N-fmoc-d1 undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine or a similar base.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Fmoc group.
Coupling Reactions: It is often used in peptide synthesis, where it undergoes coupling reactions with other amino acids to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine or 4-methylpiperidine in dimethylformamide.
Coupling Reactions: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) or similar additives.
Major Products Formed
The major products formed from these reactions include peptides and peptide derivatives, which are used in various biological and chemical studies .
Aplicaciones Científicas De Investigación
DL-Alanine-2-N-fmoc-d1 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in peptide synthesis, allowing for the creation of complex peptides and proteins.
Biology: The compound is used in studies involving protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is employed in the design and synthesis of pharmaceuticals, particularly those involving peptide therapeutics.
Mecanismo De Acción
The mechanism of action of DL-Alanine-2-N-fmoc-d1 primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide sequence is synthesized, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions. This protection-deprotection strategy is crucial for the efficient synthesis of peptides .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-DL-Alanine: Similar to DL-Alanine-2-N-fmoc-d1 but without the deuterium label.
Fmoc-L-Alanine: The L-isomer of alanine with an Fmoc group.
Fmoc-D-Alanine: The D-isomer of alanine with an Fmoc group.
Uniqueness
DL-Alanine-2-N-fmoc-d1 is unique due to the presence of the deuterium label, which makes it particularly useful in studies involving isotopic labeling. This allows for the tracking of metabolic pathways and the study of pharmacokinetics and pharmacodynamics in drug development .
Propiedades
Fórmula molecular |
C18H17NO4 |
|---|---|
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/i11D |
Clave InChI |
QWXZOFZKSQXPDC-WORMITQPSA-N |
SMILES isomérico |
[2H]C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


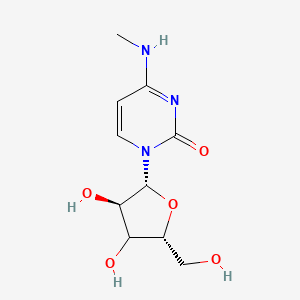
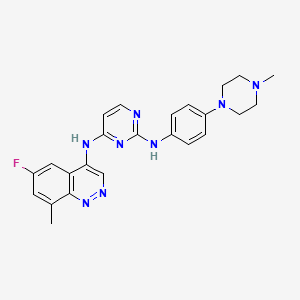
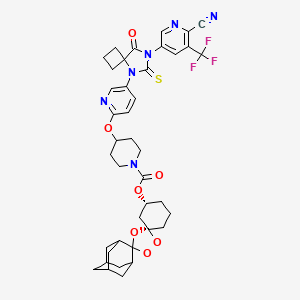
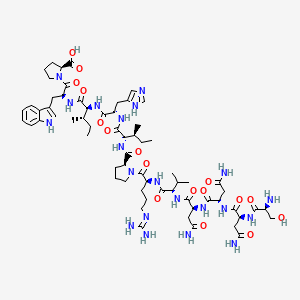
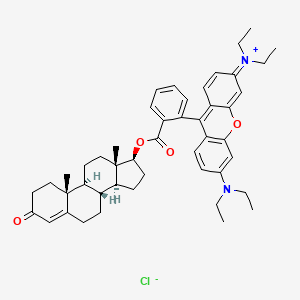

![(3S)-2-[(2S)-3,3-dimethyl-2-[(2S)-2-(methylamino)propanamido]butanoyl]-7-{[8-({1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]azetidin-3-yl}formamido)octyl]oxy}-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B15141248.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B15141255.png)

